4-tert-butylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
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Overview
Description
4-tert-butylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a complex organic compound with the molecular formula C21H25N5OS and a molecular weight of 395.53 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
The synthesis of 4-tert-butylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves the condensation reaction between 4-tert-butylbenzaldehyde and [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
4-tert-butylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .
Scientific Research Applications
4-tert-butylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the formation of various functional groups.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Mechanism of Action
The mechanism of action of 4-tert-butylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its hydrazone group can interact with enzymes and proteins, leading to inhibition or modulation of their activities .
Comparison with Similar Compounds
Similar compounds to 4-tert-butylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone include:
- 4-methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
- 3,4,5-trimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
- 4-ethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
These compounds share similar structural features but differ in their substituents on the benzaldehyde moiety, which can influence their chemical reactivity and biological activities .
Properties
CAS No. |
624724-75-0 |
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Molecular Formula |
C21H25N5OS |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H25N5OS/c1-5-27-18-12-8-16(9-13-18)19-23-24-20(28)26(19)25-22-14-15-6-10-17(11-7-15)21(2,3)4/h6-14,25H,5H2,1-4H3,(H,24,28)/b22-14+ |
InChI Key |
AUVFIIGUUGCWPR-HYARGMPZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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